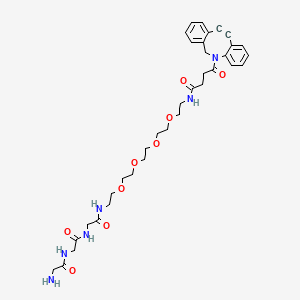
t-Boc-Aminooxy-PEG8-Ms
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Boc-Aminooxy-PEG8-Ms is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). The compound contains a t-Boc (tert-butoxycarbonyl) protected aminooxy group and a methanesulfonate (Ms) group. The t-Boc group protects the aminooxy functionality, which can be deprotected under mild acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG8-Ms involves the conjugation of a t-Boc-aminooxy group with a PEG chain and a methanesulfonate group. The general synthetic route includes:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc group to prevent unwanted reactions during the synthesis.
PEGylation: The protected aminooxy group is conjugated with a PEG chain to enhance solubility and biocompatibility.
Introduction of the methanesulfonate group: The PEGylated compound is then reacted with methanesulfonyl chloride to introduce the methanesulfonate group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection of the aminooxy group: Large quantities of the aminooxy group are protected with t-Boc.
PEGylation in large reactors: The protected aminooxy group is conjugated with PEG in large reactors to ensure uniformity and scalability.
Methanesulfonation: The PEGylated compound is reacted with methanesulfonyl chloride in industrial reactors to introduce the methanesulfonate group
Analyse Chemischer Reaktionen
Types of Reactions
t-Boc-Aminooxy-PEG8-Ms undergoes several types of chemical reactions:
Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy functionality.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Conjugation: The aminooxy group can react with aldehydes and ketones to form oxime linkages
Common Reagents and Conditions
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonate group.
Conjugation: Aldehydes and ketones are used to form oxime linkages with the aminooxy group
Major Products Formed
Wissenschaftliche Forschungsanwendungen
t-Boc-Aminooxy-PEG8-Ms has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: Employed in bioconjugation experiments to link biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
Wirkmechanismus
t-Boc-Aminooxy-PEG8-Ms acts as a linker in PROTACs, which are designed to target specific proteins for degradation. The aminooxy group reacts with aldehydes or ketones to form stable oxime linkages, facilitating the conjugation of the PROTAC to the target protein. The PEG chain enhances solubility and biocompatibility, while the methanesulfonate group serves as a leaving group in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
t-Boc-Aminooxy-PEG8-azide: Contains an azide group instead of a methanesulfonate group.
t-Boc-Aminooxy-pentane-amine: Contains a shorter PEG chain and an amine group.
t-Boc-Aminooxy-pentane-azide: Contains a shorter PEG chain and an azide group
Uniqueness
t-Boc-Aminooxy-PEG8-Ms is unique due to its combination of a t-Boc-protected aminooxy group, a PEG chain, and a methanesulfonate group. This combination provides enhanced solubility, biocompatibility, and versatility in chemical reactions, making it a valuable tool in the synthesis of PROTACs and other bioconjugates .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO13S/c1-22(2,3)36-21(24)23-34-19-17-32-15-13-30-11-9-28-7-5-27-6-8-29-10-12-31-14-16-33-18-20-35-37(4,25)26/h5-20H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHAZZLGDHPNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














